Enantiomeric Identity: Distinct (R)-Stereochemistry with Separated MDL Registry and Impurity Status of the (S)-Enantiomer
The (R)-enantiomer (CAS 1273566-86-1, MDL MFCD19442251) and the (S)-enantiomer (CAS 1273567-44-4, MDL MFCD19442252) are registered as distinct chemical entities with separate MDL numbers and PubChem CIDs (71305949 vs. 71305948) . Critically, the (S)-enantiomer is catalogued as Brensocatib Impurity 4, whereas the (R)-enantiomer is the required absolute configuration for the active pharmaceutical ingredient core; this assignment creates a binary selection criterion: procurement of the (S)-enantiomer for an (R)-configured drug candidate introduces a known, named impurity that must be analytically controlled [1]. The racemic mixture (CAS 1141669-61-5, MDL MFCD11656815) lacks any stereochemical identifier and cannot serve as a substitute in chiral synthesis .
| Evidence Dimension | Stereochemical identity and regulatory status |
|---|---|
| Target Compound Data | (R)-enantiomer: CAS 1273566-86-1, MDL MFCD19442251, PubChem CID 71305949; stereocenter (2R) |
| Comparator Or Baseline | (S)-enantiomer: CAS 1273567-44-4, MDL MFCD19442252, PubChem CID 71305948, designated Brensocatib Impurity 4; Racemic: CAS 1141669-61-5, MDL MFCD11656815, no stereochemistry assigned |
| Quantified Difference | Binary differentiation: distinct CAS, MDL, PubChem CID; (S)-enantiomer is a named regulatory impurity in Brensocatib drug substance |
| Conditions | Regulatory impurity designation per SynZeal reference standards catalogue; MDL registry differentiation per Fluorochem and Bidepharm product records |
Why This Matters
Procurement of the incorrect enantiomer for a chiral drug development program introduces a known, named impurity requiring validated analytical methods for quantification and control, adding regulatory burden and cost.
- [1] SynZeal. Brensocatib Impurity 4, CAS No. 1273567-44-4. https://www.synzeal.com/brensocatib-impurity-4 View Source
